molecular formula C11H13N3O B1361735 N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine CAS No. 944450-83-3

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine

Cat. No.: B1361735
CAS No.: 944450-83-3
M. Wt: 203.24 g/mol
InChI Key: PBJZWGQLXKZEJT-UHFFFAOYSA-N
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Description

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine is a compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine typically involves the cyclization of acyclic precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . Another approach involves the use of acylhydrazide intermediates, which can react with various reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding and scalable reactions, would apply. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can lead to unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-14-11(15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJZWGQLXKZEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649936
Record name N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-83-3
Record name N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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